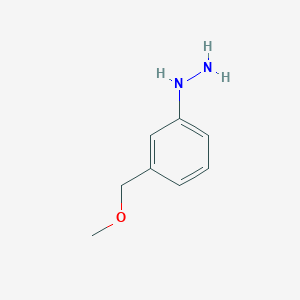

(3-(Methoxymethyl)phenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazines.

Scientific Research Applications

(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Phenylhydrazine: Similar structure but lacks the methoxymethyl group.

(3-Methoxyphenyl)hydrazine: Similar structure but lacks the methoxymethyl group on the phenyl ring.

Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.

Biological Activity

(3-(Methoxymethyl)phenyl)hydrazine, a compound characterized by a hydrazine functional group attached to a phenyl ring with a methoxymethyl substitution, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular structure of this compound includes:

- Hydrazine moiety : Contributes to its reactivity.

- Phenyl group : Provides stability and potential interactions with biological targets.

- Methoxymethyl group : Enhances solubility and modulates biological activity.

Synthesis methods typically involve the reaction of methoxymethyl-substituted aromatic aldehydes with hydrazine derivatives, leading to the formation of this compound through condensation reactions under acidic conditions.

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects at specific concentrations .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi. The compound was tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating varying degrees of inhibition.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 |

| Candida albicans | 12 | 200 |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 25 μg/mL. The study utilized a Sulforhodamine B assay to quantify cell viability post-treatment .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened against several pathogenic microorganisms. The results showed that at a concentration of 200 μg/disc, it inhibited the growth of Staphylococcus aureus effectively compared to standard antibiotics .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

[3-(methoxymethyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3 |

InChI Key |

UHZGTBWNPRPYEQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.